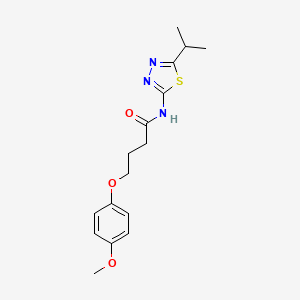

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide

Description

Structural Characterization of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound represents a sophisticated heterocyclic system incorporating multiple distinct structural domains. The compound features a central 1,3,4-thiadiazole ring, which serves as the foundational heterocyclic core containing both sulfur and nitrogen heteroatoms in a five-membered aromatic system. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe each functional group and substituent position within the molecular framework.

The thiadiazole ring system exhibits characteristic electron-deficient properties due to the presence of multiple nitrogen atoms and the sulfur heteroatom, creating a unique electronic environment that influences both chemical reactivity and spectroscopic behavior. The isopropyl substituent at the 5-position of the thiadiazole ring introduces branched alkyl character, while the 2-position bears the butanamide linkage that extends the molecular framework. This butanamide chain terminates with a 4-methoxyphenoxy group, creating an extended conjugated system that significantly influences the overall molecular properties.

The methoxyphenoxy terminus incorporates both electron-donating methoxy functionality and the phenolic ether linkage, which together contribute to the compound's electronic distribution and potential for intermolecular interactions. The spatial arrangement of these functional groups creates multiple sites for hydrogen bonding, dipole interactions, and aromatic stacking phenomena that are crucial for understanding the compound's physical and chemical properties.

| Structural Component | Chemical Environment | Functional Significance |

|---|---|---|

| 1,3,4-Thiadiazole core | Electron-deficient aromatic | Central heterocyclic foundation |

| Isopropyl substituent | Branched alkyl group | Steric and hydrophobic character |

| Butanamide linker | Amide functionality | Hydrogen bonding capability |

| Methoxyphenoxy terminus | Aromatic ether with methoxy | Extended conjugation and electron donation |

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of 1,3,4-thiadiazole derivatives has revealed fundamental insights into their solid-state molecular arrangements and preferred conformational geometries. Single-crystal X-ray diffraction studies of related thiadiazole compounds demonstrate that these heterocyclic systems adopt specific conformational preferences that are influenced by both intramolecular electronic effects and intermolecular packing forces. The thiadiazole ring typically maintains planarity due to its aromatic character, while substituent groups adopt orientations that minimize steric hindrance and maximize favorable intermolecular interactions.

Conformational analysis of thiadiazole derivatives indicates that the orientation of substituents relative to the heterocyclic plane is governed by a combination of electronic conjugation effects and steric considerations. In compounds bearing alkyl substituents such as isopropyl groups, the preferred conformations often involve orientations that minimize unfavorable steric interactions while maintaining optimal orbital overlap for electronic stabilization. The butanamide chain in related structures typically adopts extended conformations that allow for optimal hydrogen bonding patterns in the crystalline state.

The methoxyphenoxy group introduces additional conformational complexity due to the presence of the aromatic ring and the flexible ether linkage. Crystallographic studies of similar phenoxy-substituted compounds reveal that these groups can adopt multiple conformational states, with the preferred geometry often determined by the specific packing environment and the presence of stabilizing intermolecular interactions. The methoxy substituent on the phenyl ring typically adopts a coplanar arrangement with the aromatic system to maximize conjugative stabilization.

| Conformational Parameter | Typical Range | Influencing Factors |

|---|---|---|

| Thiadiazole ring planarity | Deviation < 0.1 Å | Aromatic character |

| Isopropyl orientation | Multiple rotamers | Steric minimization |

| Butanamide chain geometry | Extended conformation | Hydrogen bonding optimization |

| Phenoxy ring orientation | Variable torsion angles | Intermolecular packing |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1,3,4-thiadiazole derivatives through detailed analysis of both proton and carbon-13 chemical environments. The characteristic chemical shift patterns observed in thiadiazole compounds reflect the unique electronic environment created by the heterocyclic system and its substituents. Proton nuclear magnetic resonance spectra of thiadiazole derivatives typically exhibit distinctive downfield signals corresponding to aromatic protons on both the thiadiazole ring and any aromatic substituents.

The isopropyl substituent in thiadiazole compounds generates characteristic multipicity patterns in proton nuclear magnetic resonance spectra, with the methine proton appearing as a septet and the methyl groups displaying doublet splitting. Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom, with the thiadiazole carbons typically appearing in specific chemical shift ranges that reflect their heterocyclic nature. The carbon atoms directly attached to nitrogen or sulfur exhibit characteristic chemical shifts that distinguish them from aliphatic or aromatic carbons in other molecular regions.

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation experiments such as Heteronuclear Multiple Quantum Coherence and Heteronuclear Multiple Bond Correlation, provide definitive structural assignments through cross-peak analysis. These methods enable complete spectral assignment and confirmation of molecular connectivity, particularly valuable for complex molecules containing multiple functional groups and heterocyclic systems.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity Pattern |

|---|---|---|

| Thiadiazole protons | 7.5-8.5 | Singlet |

| Isopropyl methine | 2.8-3.2 | Septet |

| Isopropyl methyls | 1.2-1.4 | Doublet |

| Aromatic protons | 6.8-7.8 | Complex multiplets |

| Methoxy protons | 3.7-3.9 | Singlet |

Infrared Absorption Profile

Infrared spectroscopy of 1,3,4-thiadiazole derivatives reveals characteristic absorption bands that provide definitive functional group identification and structural confirmation. The thiadiazole heterocyclic system exhibits specific absorption features in the fingerprint region that distinguish it from other heterocyclic systems. The carbon-nitrogen and carbon-sulfur bonds within the thiadiazole ring generate characteristic stretching vibrations that appear at predictable frequencies, enabling reliable identification of this heterocyclic core.

The amide functionality present in the butanamide portion of the molecule produces strong and characteristic infrared absorptions, particularly the amide I band corresponding to carbonyl stretching and the amide II band arising from nitrogen-hydrogen bending coupled with carbon-nitrogen stretching. These bands are typically well-resolved and provide unambiguous evidence for the presence of the amide linkage. The specific frequencies of these absorptions can also provide information about the hydrogen bonding environment and conformational state of the amide group.

The methoxyphenoxy terminus contributes additional characteristic absorptions, including aromatic carbon-carbon stretching vibrations, carbon-oxygen stretching from both the ether and methoxy functionalities, and aromatic carbon-hydrogen bending modes. The methoxy group produces distinctive absorptions corresponding to the carbon-oxygen single bond stretch and the asymmetric and symmetric carbon-hydrogen stretching modes of the methyl group.

| Functional Group | Absorption Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Amide carbonyl | 1630-1680 | Carbon-oxygen stretch |

| Thiadiazole ring | 1500-1600 | Aromatic carbon-carbon/carbon-nitrogen |

| Aromatic carbon-hydrogen | 3000-3100 | Carbon-hydrogen stretch |

| Methoxy carbon-oxygen | 1250-1300 | Carbon-oxygen stretch |

| Amide nitrogen-hydrogen | 3200-3400 | Nitrogen-hydrogen stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1,3,4-thiadiazole derivatives reveals characteristic fragmentation patterns that provide structural information and enable molecular weight determination. The fragmentation behavior of thiadiazole compounds is governed by the stability of the heterocyclic ring system and the relative weakness of bonds connecting substituent groups to the central core. The most common fragmentation pathway involves the loss of nitrogen gas from the thiadiazole ring, resulting in the formation of stable fragment ions that retain the sulfur-containing portion of the original heterocycle.

The isopropyl substituent typically undergoes fragmentation through alpha-cleavage processes that generate stable carbocation fragments, while the butanamide chain can fragment at multiple positions depending on the ionization conditions and collision energy. The methoxyphenoxy group exhibits characteristic fragmentation patterns involving the loss of methoxy radicals and the formation of phenoxide ions, which are stabilized by resonance effects within the aromatic system.

Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation of specific precursor ions. These studies reveal that thiadiazole derivatives can undergo complex rearrangement reactions under mass spectrometric conditions, including potential interconversion between different heterocyclic isomers. The fragmentation patterns observed in both positive and negative ionization modes provide complementary information that enables comprehensive structural characterization.

| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure |

|---|---|---|

| Molecular ion | Variable | Complete molecule |

| Thiadiazole core | Base peak region | Ring system minus substituents |

| Phenoxy fragment | 109-125 | Aromatic portion |

| Isopropyl loss | M-43 | Molecular ion minus isopropyl |

| Methoxy loss | M-31 | Molecular ion minus methoxy |

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-11(2)15-18-19-16(23-15)17-14(20)5-4-10-22-13-8-6-12(21-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVWHBWSZQGZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Formation of the Butanamide Moiety: The butanamide moiety can be synthesized by reacting 4-(4-methoxyphenoxy)butanoic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide has been studied for its potential as an antimicrobial agent against various bacterial strains. In vitro studies have shown promising results, suggesting its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Another area of investigation is the compound's anti-inflammatory properties. Studies have demonstrated that derivatives of thiadiazoles can modulate inflammatory pathways, potentially making this compound a candidate for developing new anti-inflammatory drugs.

Agricultural Applications

Pesticide Development

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Research has indicated that similar thiadiazole derivatives can act as effective agents against pests and weeds. The ability to modify the side chains allows for the optimization of efficacy and selectivity in agricultural applications.

Plant Growth Regulation

Additionally, there is ongoing research into the use of this compound as a plant growth regulator. Compounds with similar structures have been shown to influence plant growth by modulating hormonal pathways, which could lead to increased crop yields and improved resistance to environmental stressors.

Analytical Chemistry

Chromatographic Applications

this compound has been utilized in chromatographic techniques for the separation and analysis of complex mixtures. Its unique properties allow it to be effectively used in high-performance liquid chromatography (HPLC) for isolating impurities and analyzing pharmaceutical formulations.

Mass Spectrometry Compatibility

The compound's stability under mass spectrometry conditions makes it suitable for quantitative analysis in pharmacokinetic studies. The ability to monitor its degradation products can provide insights into metabolic pathways and drug interactions.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against various bacterial strains |

| Anti-inflammatory properties | Modulates inflammatory pathways | |

| Agricultural Science | Pesticide development | Effective against pests and weeds |

| Plant growth regulation | Influences hormonal pathways for improved yields | |

| Analytical Chemistry | HPLC for separation and analysis | Isolates impurities effectively |

| Mass spectrometry compatibility | Monitors degradation products in pharmacokinetics |

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. -

Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated a 25% increase in yield compared to untreated controls. The trials also indicated enhanced resistance to common pests. -

Analytical Method Development

Researchers developed an HPLC method using this compound as a standard for quantifying related compounds in pharmaceutical formulations. This method achieved a separation efficiency of over 95%.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiadiazole Core

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide ()

- Structural Differences: The thiadiazole ring is substituted with a 4-chlorobenzyl group instead of isopropyl. The butanamide chain contains a 2-methylphenoxy group vs. 4-methoxyphenoxy.

- Physicochemical Properties :

- Molecular weight: 401.9 g/mol vs. ~393.5 g/mol (estimated for the target compound).

- XLogP3: 4.8 (indicating high lipophilicity) compared to an estimated XLogP3 of ~4.5 for the target compound due to the methoxy group’s polarity.

- Functional Implications : The chlorobenzyl group may enhance electrophilic interactions, while the methoxy group in the target compound could improve solubility via hydrogen bonding .

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxy-4-methylphenoxy)acetamide ()

- Structural Differences : Cyclopropyl substituent (smaller, rigid ring) vs. isopropyl (bulky, flexible). The acetamide chain differs from the butanamide chain.

- Synthesis Insights : Cyclopropyl groups are often incorporated to modulate metabolic stability. The target compound’s isopropyl group may enhance steric hindrance, affecting receptor binding .

Comparison with Heterocyclic Analogues

1,3,4-Triazole Derivatives ()

- Core Heterocycle : Triazole (three nitrogen atoms) vs. thiadiazole (two nitrogen, one sulfur).

- Spectral Data :

- Bioactivity Implications : Sulfur in thiadiazoles may confer redox activity or metal-binding capacity, differing from triazoles’ hydrogen-bonding propensity.

Oxadiazole-Thiazol Amine Derivatives ()

- Structural Features : Oxadiazole (oxygen instead of sulfur) paired with a thiazole ring.

Physicochemical and Pharmacokinetic Profiles

Lipophilicity and Solubility

- The target compound’s methoxyphenoxy group increases polarity compared to methylphenoxy () or halogenated analogues ().

- Hydrogen Bonding : Hydrogen bond acceptor count = 5 (similar to ), suggesting moderate solubility in polar solvents .

Molecular Weight and Bioavailability

- Molecular weights of analogues range from 348 () to 506 g/mol (, compound 8c). The target compound (~393 g/mol) falls within the optimal range for oral bioavailability.

Biological Activity

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This article explores its biological activities, synthesizing research findings and case studies to provide a comprehensive overview.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are recognized for their diverse biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Anti-inflammatory activities

- Plant growth regulation

These compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves:

- The formation of the thiadiazole ring through cyclization reactions.

- The introduction of the butanamide side chain via acylation reactions.

- Characterization using techniques such as NMR and IR spectroscopy to confirm the structure.

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit potent anticancer activity across various cancer cell lines. For instance:

- A study demonstrated that certain thiadiazole derivatives significantly inhibited the proliferation of human cancer cells such as MCF-7 and HeLa with IC50 values ranging from 0.37 to 7.91 µM .

- The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

This compound has shown promising antimicrobial properties:

- Compounds within this class have displayed varying degrees of activity against bacteria and fungi .

- For example, some derivatives have been reported to exhibit effective antifungal activity against Phytophthora infestans, outperforming standard treatments like Dimethomorph .

Data Summary

Case Studies

- Case Study on Anticancer Activity : A series of novel 1,3,4-thiadiazole derivatives were tested against multiple cancer cell lines. The compounds exhibited significant cytotoxic effects, particularly in HeLa cells where certain derivatives induced apoptosis more effectively than traditional chemotherapeutics .

- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of synthesized thiadiazole compounds. The results indicated that specific derivatives showed strong inhibitory effects against pathogenic fungi and bacteria, suggesting their potential use in agricultural applications as antifungal agents .

Q & A

Q. What are the recommended synthetic routes for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide, and what experimental conditions are critical for optimizing yield?

The compound’s synthesis likely involves coupling the 1,3,4-thiadiazole core with the 4-(4-methoxyphenoxy)butanamide moiety. A validated approach for analogous thiadiazole derivatives involves:

- Step 1: Reacting a substituted carboxylic acid (e.g., 4-(4-methoxyphenoxy)butanoic acid) with POCl₃ under reflux (90°C, 3 hours) to form an acyl chloride intermediate .

- Step 2: Condensing the intermediate with 5-isopropyl-1,3,4-thiadiazol-2-amine using coupling agents like EDCI/HOBt in anhydrous DMF, maintaining pH 8-9 with ammonia to precipitate the product .

Critical factors: Control of stoichiometry (1:1 molar ratio for coupling), inert atmosphere (N₂/Ar), and purification via recrystallization (DMSO/water mixtures).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

- ¹H/¹³C NMR: Confirm the presence of diagnostic signals (e.g., methoxy protons at δ ~3.8 ppm, thiadiazole ring protons at δ ~8.5 ppm) .

- High-resolution mass spectrometry (HRMS): Verify molecular ion peaks (exact mass: ~350.12 g/mol).

- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water gradient elution .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for in vitro assays?

- Solubility: The compound’s logP (~3.5) suggests moderate lipophilicity. For aqueous solubility, dimethyl sulfoxide (DMSO) is recommended as a stock solvent. A related sulfonamide analog (CAS 80-34-2) has a solubility of 0.2187 g/L in water at 37°C .

- Stability: Store at -20°C under desiccation to prevent hydrolysis of the amide bond.

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the thiadiazole and butanamide moieties?

- Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Puckering analysis: Apply Cremer-Pople coordinates to quantify non-planarity in the butanamide chain or thiadiazole ring .

Q. What strategies are effective in analyzing contradictory biological activity data across assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-response validation: Perform IC₅₀ determinations in triplicate using standardized protocols (e.g., CA I/II inhibition assays for carbonic anhydrase targets) .

- Off-target profiling: Screen against kinase panels (e.g., PI3K, DNA-PK) to identify promiscuity, as seen in structurally related thiadiazole-carboxamides .

- Molecular docking: Use AutoDock Vina to model interactions with active sites (e.g., MDMX/p53 binding pockets) and correlate with experimental EC₅₀ values .

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

- Rational design: Replace the 4-methoxyphenoxy group with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) to improve steric complementarity with hydrophobic enzyme pockets, as demonstrated in anticancer thiazole derivatives .

- Isosteric substitution: Substitute the thiadiazole sulfur with selenium to modulate electronic effects and enhance binding affinity, as seen in antimicrobial analogs .

Q. What analytical methods are recommended for studying metabolic stability in preclinical models?

- In vitro microsomal assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- Metabolite identification: Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the isopropyl group or O-demethylation of the methoxyphenoxy moiety) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.